N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
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Overview
Description
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a fluorinated amine compound with the molecular formula C10H18F3N and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a methylamine group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the reaction of cyclohexylamine with a trifluoromethyl-containing reagent under controlled conditions. One common method includes the use of trifluoroacetaldehyde and methylamine in the presence of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce simpler amines .
Scientific Research Applications
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclohexyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-cyclohexylpropan-2-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine: Similar structure but without the methylamine group, affecting its reactivity and applications.
Uniqueness
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is unique due to the presence of both the trifluoromethyl and cyclohexyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Biological Activity
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by its trifluoromethyl group, which significantly influences its biological interactions. The presence of the cyclohexyl moiety contributes to its lipophilicity, enhancing membrane permeability and potential central nervous system (CNS) activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of various receptors and enzymes, influencing pathways involved in neurodegenerative diseases and cancer treatment.
Potential Targets:
- Microtubule Stabilization : The compound has been investigated for its ability to stabilize microtubules, which is crucial in cellular processes such as mitosis and intracellular transport. Studies have shown that compounds with similar structures can prevent microtubule collapse caused by hyperphosphorylated tau proteins in neurodegenerative models .
Structure-Activity Relationship (SAR)
The SAR studies of this compound indicate that modifications to the trifluoropropanamine structure can significantly alter its biological efficacy. For instance:
Modification | Effect |
---|---|
Addition of fluorine atoms | Increased potency in microtubule stabilization |
Variation in cycloalkyl groups | Changes in lipophilicity and receptor affinity |
Alteration of amine substituents | Impact on pharmacokinetics and metabolism |
Research has demonstrated that certain analogs exhibit enhanced activity against tauopathies when compared to unmodified versions .
Case Studies
Several studies have explored the biological effects of this compound:
- Neurodegenerative Disease Models :
- Antitumor Activity :
Properties
CAS No. |
1368001-93-7 |
---|---|
Molecular Formula |
C10H18F3N |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3 |
InChI Key |
GUUMMANGLVIMRD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1CCCCC1)C(F)(F)F |
Origin of Product |
United States |
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